molecular formula C13H23NO2 B2862395 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one CAS No. 2309310-46-9

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one

Cat. No. B2862395
CAS RN: 2309310-46-9
M. Wt: 225.332
InChI Key: BKGZRMZGTNFJMW-UHFFFAOYSA-N
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Description

The compound is a derivative of 8-azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The presence of the methoxy group (-OCH3) and the dimethylpropan-1-one moiety suggests that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 8-azabicyclo[3.2.1]octane core, with the methoxy and dimethylpropan-1-one groups as substituents .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing the 8-azabicyclo[3.2.1]octane core can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the methoxy group might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a bioactive compound, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to comment on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)12(15)14-9-5-6-10(14)8-11(7-9)16-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGZRMZGTNFJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one

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